3-(2,4,6-Trichlorophenoxy)propane-1,2-diol
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Overview
Description
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H9Cl3O3 It is characterized by the presence of a trichlorophenoxy group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-trichlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the process involves the use of continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichlorophenoxy group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trichlorophenoxy group is crucial for its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)propane-1,2-diol: Similar structure but with fewer chlorine atoms.
3-(2,4-Dichlorophenoxy)propane-1,2-diol: Contains two chlorine atoms instead of three.
3-(2,4,6-Trichlorophenoxy)ethanol: Similar trichlorophenoxy group but different backbone.
Uniqueness
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol is unique due to the presence of three chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific binding interactions and chemical stability .
Properties
CAS No. |
5112-23-2 |
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Molecular Formula |
C9H9Cl3O3 |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
3-(2,4,6-trichlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H9Cl3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |
InChI Key |
UEYYGXZIKYKIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(CO)O)Cl)Cl |
Origin of Product |
United States |
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